Lipophilicity Differentiation vs. 2-Isopropyl and Parent Analogs
The calculated LogP (XLogP) of 2-butyl-4-methylpyridin-3-amine is 2.31 , which is markedly higher than that of its closest marketed-drug-relevant analog, 2-isopropyl-4-methylpyridin-3-amine (LogP 1.78) , and the unsubstituted core scaffold, 4-methylpyridin-3-amine (LogP 0.44) [1]. This represents a ΔLogP of +0.53 over the isopropyl analog and +1.87 over the parent. The increased lipophilicity is attributable to the extended n-butyl chain's contribution to hydrophobic surface area, which directly influences membrane permeability and non-specific protein binding in biological systems.
| Evidence Dimension | Lipophilicity (calculated LogP/XLogP) |
|---|---|
| Target Compound Data | LogP = 2.31 |
| Comparator Or Baseline | 2-Isopropyl-4-methylpyridin-3-amine (LogP = 1.78); 4-Methylpyridin-3-amine (LogP = 0.44) |
| Quantified Difference | ΔLogP = +0.53 vs. 2-isopropyl analog; ΔLogP = +1.87 vs. parent scaffold |
| Conditions | Calculated XLogP values from vendor-reported computational predictions [1] |
Why This Matters
A LogP difference of 0.53 may alter membrane permeability and oral absorption potential, making the 2-butyl analog a distinct tool for probing lipophilicity-activity relationships in lead optimization.
- [1] ChemBase. 4-Methylpyridin-3-amine, CAS 3430-27-1 (LogP 0.44). Accessed May 2026. View Source
